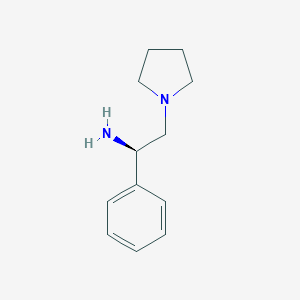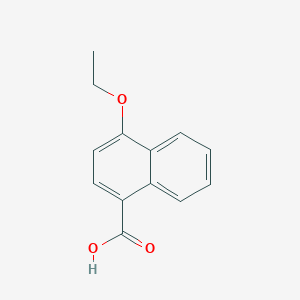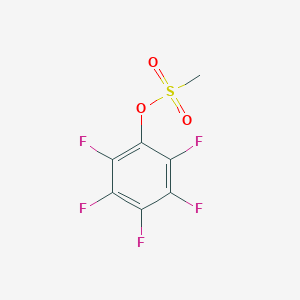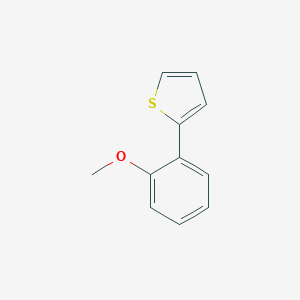
2-(2-Methoxyphenyl)thiophene
Vue d'ensemble
Description
2-(2-Methoxyphenyl)thiophene is a chemical compound that belongs to the class of thiophenes. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives . The synthesis of thiophene derivatives by heterocyclization of readily available S-containing alkyne substrates has been highlighted in recent studies .Molecular Structure Analysis
The molecular formula of 2-(2-Methoxyphenyl)thiophene is C11H10OS . Theoretical studies have been conducted to evaluate molecular geometry, vibrational analysis, and electronic absorption spectra .Chemical Reactions Analysis
Thiophene-based compounds have been synthesized by heterocyclization of various substrates . The heterocyclodehydration process takes place by 5-endo-dig intramolecular nucleophilic attack of the thiol group to the triple bond coordinated to the metal center, with elimination of HI, followed by dehydration and protonolysis .Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, thiophene derivatives are considered a crucial class of compounds due to their diverse biological effects. They serve as an anchor for medicinal chemists to produce combinatorial libraries and search for lead molecules with therapeutic potential .
Synthesis of Biologically Active Compounds
Thiophene-based analogs are increasingly being studied for their role in synthesizing advanced compounds with a variety of biological effects, which can be leveraged for therapeutic purposes .
Mécanisme D'action
Target of Action
Thiophene-based compounds are known to interact with a variety of biological targets, contributing to their diverse pharmacological effects .
Mode of Action
It’s known that thiophene derivatives can undergo various chemical reactions, such as suzuki–miyaura cross-coupling, which is a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound and a halide under the action of a palladium catalyst .
Biochemical Pathways
Thiophene derivatives are known to be involved in a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight, logp, and polar surface area, can influence its pharmacokinetic profile .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may exert multiple effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 2-(2-Methoxyphenyl)thiophene can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which thiophene derivatives can undergo, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction conditions can significantly influence the compound’s action.
Safety and Hazards
While specific safety and hazard information for 2-(2-Methoxyphenyl)thiophene is not detailed in the retrieved papers, general safety measures for handling thiophene derivatives include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Orientations Futures
Thiophene-based compounds have shown potential in various fields. For instance, a new VS-additive named 2-(2-methoxyphenyl)benzo[b]thiophene (BTO) has been synthesized and applied in SD binary PM6/L8-BO active layers, showing potential for boosting power conversion efficiencies of organic solar cells .
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-12-10-6-3-2-5-9(10)11-7-4-8-13-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNCSFYYBGVITK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393692 | |
| Record name | 2-(2-methoxyphenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)thiophene | |
CAS RN |
17595-92-5 | |
| Record name | 2-(2-methoxyphenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

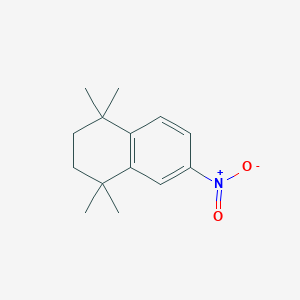

![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B169598.png)
![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)

